BenchChemオンラインストアへようこそ!

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine

HCV late-stage inhibitor viral morphogenesis antiviral drug discovery

Procure 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine (MLS000833705/Fr13498) as the most potent and drug-like late-stage HCV inhibitor identified from a 47-compound screen. Its 4-chloro-3-methyl substitution is critical for the 80 nM EC₅₀ and capsid envelopment selectivity; close analogs (e.g., 4-tert-butyl) are ~180-fold weaker. Use it to dissect HCV envelopment/secretion steps (43-fold reduction in extracellular infectious titers) independent of replication inhibitors, with no cytotoxicity at ≤10 µM (≥125× EC₅₀). Also deployed as a crystallographically validated HSP90α fragment hit (PDB: 7HBJ, 2.65 Å) for structure-guided medicinal chemistry. Suitable as a positive control in high-content imaging screens for late-stage HCV inhibitor discovery.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68
CAS No. 219865-97-1
Cat. No. B2849078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chloro-3-methylphenoxy)pyridin-3-amine
CAS219865-97-1
Molecular FormulaC12H11ClN2O
Molecular Weight234.68
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=NC=C(C=C2)N)Cl
InChIInChI=1S/C12H11ClN2O/c1-8-6-10(3-4-11(8)13)16-12-5-2-9(14)7-15-12/h2-7H,14H2,1H3
InChIKeyWLGFEUQNIQLGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine (CAS 219865-97-1): Fragment-Derived Late-Stage HCV Inhibitor for Antiviral Research Procurement


6-(4-Chloro-3-methylphenoxy)pyridin-3-amine (also designated MLS000833705 or Fr13498) is a synthetic pyridin-3-amine derivative (C₁₂H₁₁ClN₂O, MW 234.68) that functions as a mechanistically distinct, late-stage hepatitis C virus (HCV) inhibitor targeting viral morphogenesis and maturation [1]. Unlike direct-acting antivirals (DAAs) that block viral RNA replication, this compound acts downstream at the assembly and envelopment stage, as demonstrated in HCV-infected Huh7.5.1 cells [1]. It has also been co-crystallized with the N-terminal domain of human heat-shock protein 90 (HSP90α) at 2.65 Å resolution, establishing its utility as a validated fragment hit for structure-based drug design [2].

Why Generic Pyridin-3-amine Fragment Substitution Fails: Mechanistic Specificity of 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine in HCV Late-Stage Inhibition


Superficially similar 6-phenoxypyridin-3-amine analogs cannot be interchanged with 6-(4-chloro-3-methylphenoxy)pyridin-3-amine for HCV late-stage targeting because the 4-chloro-3-methyl substitution pattern is critical for both antiviral potency and mechanism-of-action specificity. The close structural analog 6-(4-tert-butylphenoxy)pyridin-3-amine (MLS000833648) shows an IC₅₀ of 14,600 nM in a general screening assay, approximately 180-fold weaker than the 80 nM EC₅₀ of the chloro-methyl compound [1]. Furthermore, the regioisomer 6-(4-chloro-2-methylphenoxy)pyridin-3-amine (CAS 219865-94-8) is reported to act primarily as a kinase inhibitor and MPO inhibitor (IC₅₀ ~1 nM) rather than an HCV late-stage inhibitor [2]. Even among the 47 late-stage HCV inhibitor candidates identified from the same high-throughput screen, MLS000833705 was selected as the most potent and drug-like candidate for further characterization [3]. These structure-activity relationships demonstrate that generic substitution based on core scaffold similarity alone will not recapitulate the unique late-stage HCV inhibitory profile.

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine: Comparator-Anchored Quantitative Differentiation Evidence


Mechanism-of-Action Differentiation: Late-Stage HCV Assembly/Maturation Inhibitor Versus Replication Inhibitor Cyclosporin A

MLS000833705 is a late-stage HCV inhibitor that targets viral morphogenesis and maturation, in contrast to cyclosporin A which inhibits HCV RNA replication [1]. In HCV life cycle stage-specific assays, MLS000833705 had no effect on HCV entry (HCVpp assay) or replication (HCV replicon assay), whereas cyclosporin A potently suppressed both intracellular and extracellular HCV RNA [1]. This mechanistic divergence is critical because DAAs targeting replication face resistance-associated variants; a late-stage inhibitor offers an orthogonal mechanism for combination therapy [1].

HCV late-stage inhibitor viral morphogenesis antiviral drug discovery HCV assembly

Differential Inhibition of Extracellular Versus Intracellular HCV: 5.4-Fold RNA Reduction and 43-Fold Infectious Titer Reduction in Supernatant

MLS000833705 preferentially inhibits extracellular HCV production over intracellular accumulation [1]. At 10 μM, MLS000833705 decreased extracellular HCV RNA by 5.4-fold but intracellular HCV RNA by only 1.5-fold. In infectious titer assays, the differential was even more pronounced: 43-fold reduction in culture supernatant versus 14-fold reduction intracellularly [1]. In contrast, cyclosporin A at 10 μM produced massive but non-differential reductions (~11,000-fold intracellular, ~8,000-fold extracellular), consistent with its replication-targeting mechanism [1].

HCV secretion inhibitor extracellular HCV RNA infectious titer reduction HCV morphogenesis

Two-Part Immunofluorescence Assay Confirms Late-Stage Selectivity: 6.2-Fold More Potent in Late-Stage Compared to Early-Stage Inhibition

In a two-part HCV core immunofluorescence staining assay specifically designed to discriminate early-stage from late-stage inhibitors, MLS000833705 exhibited a 6.2-fold higher potency in the second (late-stage) part compared to the first (early-stage) part [1]. The EC₅₀ was 0.5 μM in the late-stage readout versus 3.1 μM in the early-stage readout [1]. This within-compound differential is a validated pharmacodynamic signature of late-stage specificity; early-stage inhibitors show equivalent potency in both parts, while late-stage inhibitors show markedly higher potency in the second part [1].

HCV late-stage specificity two-part core staining assay EC50 differential stage-specific antiviral

Capsid Envelopment Inhibition: Near-Complete Abrogation of Core Protection from Proteinase K Digestion

MLS000833705 directly impairs HCV capsid envelopment as demonstrated by a proteinase K (PK) protection assay [1]. In DMSO-treated control cells, approximately 7% of HCV core protein remained protected from PK digestion, indicating the presence of membrane-enveloped, mature capsids [1]. In MLS000833705-treated samples, HCV core was almost completely digested, with near-complete disappearance of the protected core fraction [1]. Complete proteolysis was confirmed in Triton X-100-solubilized controls, ruling out assay artifacts [1].

HCV capsid envelopment proteinase K protection assay HCV core protein viral morphogenesis block

Favorable Cytotoxicity Profile: No Toxicity at 0.01–10 μM, in Contrast to Cyclosporin A Which Shows Toxicity at 10 μM

MLS000833705 exhibited no cytotoxicity at any concentration tested from 0.01 to 10 μM in an ATPlite cell viability assay using Huh7.5.1 cells [1]. By contrast, cyclosporin A showed slight but detectable toxicity at the highest concentration (10 μM) [1]. This clean toxicity profile supports the compound's suitability as a chemical probe, as the observed antiviral effects cannot be attributed to non-specific cytotoxicity [1].

HCV inhibitor cytotoxicity cell viability ATPlite therapeutic window Huh7.5.1

Crystallographically Validated Fragment Hit: Co-Crystal Structure with HSP90α N-Terminal Domain at 2.65 Å Resolution

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine (designated Fr13498) was identified as one of 91 fragment hits from a crystallographic screen of 800 fragments against the HSP90α N-terminal domain [1]. The co-crystal structure (PDB 7HBJ) was solved at 2.65 Å resolution with R-work = 0.217 and R-free = 0.265, confirming unambiguous binding pose and occupancy [1]. Among the 91 validated fragment hits, this compound represents a structurally characterized starting point for fragment-to-lead optimization, with the 4-chloro-3-methylphenoxy substituent providing vectors for structure-guided elaboration [1].

fragment-based drug design HSP90 inhibitor crystallographic fragment screening PDB 7HBJ

6-(4-Chloro-3-methylphenoxy)pyridin-3-amine: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Chemical Probe for HCV Morphogenesis and Secretion Pathway Dissection

Procure MLS000833705 as a selective chemical probe to dissect the late-stage HCV life cycle, specifically the envelopment and secretion steps. The compound's demonstrated ability to reduce extracellular infectious titers by 43-fold while sparing intracellular virus (14-fold reduction), combined with near-complete abrogation of capsid envelopment in the proteinase K protection assay, makes it uniquely suited for mechanistic studies that distinguish secretion defects from replication or entry blocks [1]. Its lack of cytotoxicity at concentrations up to 10 μM (≥125× EC₅₀) ensures that observed phenotypes are mechanism-specific rather than toxicity-driven [1].

Orthogonal Combination Partner for DAA-Resistant HCV Antiviral Development

Use MLS000833705 as a late-stage-targeting component in combination antiviral regimens. Current DAAs targeting NS3, NS5A, and NS5B all act at the replication stage, and resistance-associated variants emerge under monotherapy [1]. MLS000833705 provides an orthogonal mechanism—capsid envelopment inhibition—that is mechanistically independent of all approved DAA targets [1]. The 6.2-fold late-stage selectivity demonstrated in the two-part immunofluorescence assay provides a quantitative framework for evaluating combination indices and synergy with replication inhibitors [1].

Fragment-to-Lead Optimization Starting Point for HSP90α N-Terminal Domain Inhibitors

Procure Fr13498 (6-(4-chloro-3-methylphenoxy)pyridin-3-amine) as a crystallographically validated fragment hit for structure-guided medicinal chemistry against HSP90α. The co-crystal structure at 2.65 Å resolution (PDB 7HBJ) provides atomic-level detail of the binding pose, enabling rational vector elaboration from the pyridin-3-amine core and the 4-chloro-3-methylphenoxy substituent [1]. The compound's fragment-appropriate physicochemical properties (MW 234.68) and the availability of 90 other co-crystallized fragments from the same study enable systematic fragment growing, merging, or linking strategies [1].

High-Content Screening Reference Compound for Late-Stage HCV Inhibitor Discovery

Deploy MLS000833705 as a validated positive control and reference standard in high-content imaging screens designed to identify novel late-stage HCV inhibitors. The two-part HCV core immunofluorescence assay provides a robust, quantitative readout (EC₅₀ shift from 3.1 μM early-stage to 0.5 μM late-stage) that can serve as a benchmark for hit triaging and mechanism-of-action classification of new screening hits [1]. The compound's commercial availability and well-characterized activity profile make it suitable for inclusion in compound library annotation and assay validation protocols [1].

Quote Request

Request a Quote for 6-(4-Chloro-3-methylphenoxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.